3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione
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Overview
Description
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione is a chemical compound known for its unique structure and properties It consists of a furan-2,5-dione core substituted with two thiophene rings, each bearing diethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts reaction of the starting thiophene with the dichloride of squaric acid, followed by a Baeyer-Villiger oxidation of the intermediate 3,4-bis(2,5-dimethyl-3-thienyl)cyclobutenedione . Another approach involves palladium-catalyzed cross-coupling between 2,5-dimethyl-3-thienylboronic and mucobromic acids under phase transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The furan-2,5-dione core can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anxiolytic activity.
Industry: Utilized in the development of photochromic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be related to its ability to modulate neurotransmitter levels in the brain . The compound’s structural features allow it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Known for its anxiolytic activity.
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Used in the development of photochromic materials.
Uniqueness
3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione stands out due to its specific substitution pattern on the thiophene rings, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
115726-49-3 |
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Molecular Formula |
C22H26O3S2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3,4-bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C22H26O3S2/c1-7-13-15(9-3)26-11(5)17(13)19-20(22(24)25-21(19)23)18-12(6)27-16(10-4)14(18)8-2/h7-10H2,1-6H3 |
InChI Key |
UZIFEYUQZYEXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CC)CC)C)C)CC |
Origin of Product |
United States |
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